Ticarcillin disodium (CAS: 4697-14-7) is a broad-spectrum carboxypenicillin antibiotic widely procured for stringent bacterial suppression in plant tissue culture and specialized microbiological media . Characterized by its alpha-carboxy-3-thienylpenicillin core, the disodium salt form is specifically engineered to provide exceptional aqueous solubility, exceeding 600 mg/mL [1]. This high solubility profile allows for the preparation of highly concentrated, solvent-free stock solutions, making it a highly processable raw material for industrial media formulation and high-throughput laboratory workflows. It is most frequently utilized as a counter-selection agent to eliminate Agrobacterium tumefaciens post-transformation, where it demonstrates a highly favorable phytotoxicity profile compared to carbenicillin and cefotaxime [2].
When procuring beta-lactam antibiotics for plant tissue culture or microbiology, substituting ticarcillin disodium with close analogs like carbenicillin or cefotaxime often compromises experimental yield and reproducibility [1]. In plant transformation workflows, carbenicillin degrades into phenylacetic acid, a weak auxin that disrupts the delicate hormonal balance required for shoot regeneration, while cefotaxime frequently induces callus hyperhydricity and depresses differentiation [1]. Furthermore, in microbiological selection targeting Pseudomonas, carbenicillin requires significantly higher dosing due to its lower intrinsic activity, which can increase the osmotic load and off-target toxicity in the culture medium [2]. Consequently, utilizing the specific ticarcillin disodium salt is critical for maintaining high transformation frequencies and formulating concentrated, solvent-free stock solutions without introducing phytotoxic artifacts.
When evaluated against clinical isolates of Pseudomonas aeruginosa, ticarcillin demonstrates significantly higher intrinsic activity than its closest structural analog, carbenicillin. Quantitative susceptibility testing reveals that ticarcillin achieves equivalent bacterial inhibition at substantially lower concentrations, effectively doubling to quadrupling the antimicrobial potency per mass unit [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) for P. aeruginosa |
| Target Compound Data | 87% of strains inhibited by 50 µg/mL ticarcillin |
| Comparator Or Baseline | Carbenicillin (85% of strains required 125 µg/mL for inhibition) |
| Quantified Difference | 2- to 4-fold higher antimicrobial activity for ticarcillin |
| Conditions | In vitro broth microdilution and agar dilution against 438 clinical isolates |
Enables lower antibiotic loading in selective media, reducing the risk of off-target toxicity and minimizing raw material consumption in large-scale formulations.
In Agrobacterium-mediated plant transformation workflows, the choice of counter-selection antibiotic critically impacts plant tissue viability. Compared to cefotaxime, which is known to depress shoot differentiation, ticarcillin (often administered with clavulanate) exhibits negligible phytotoxicity and actively promotes callus formation and shoot regeneration [1].
| Evidence Dimension | Plant Transformation Frequency |
| Target Compound Data | Significantly promoted callus formation with >40% higher transformation frequency |
| Comparator Or Baseline | Cefotaxime (decreased shoot differentiation and lower transformation yield) |
| Quantified Difference | >40% increase in transformation frequency |
| Conditions | Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum) at 150 mg/L antibiotic concentration |
Maximizes the yield of viable transgenic plants, directly improving the efficiency and cost-effectiveness of agricultural biotechnology workflows.
The disodium salt form of ticarcillin provides exceptional hydrophilicity, which is critical for the preparation of concentrated stock solutions used in automated media dispensing. Unlike free-acid beta-lactams or other poorly soluble antibiotics that require organic solvents like DMSO, ticarcillin disodium readily dissolves in water at extremely high concentrations [1].
| Evidence Dimension | Maximum Aqueous Solubility |
| Target Compound Data | >600 mg/mL (Ticarcillin disodium) |
| Comparator Or Baseline | Standard non-salt beta-lactams (typically <50 mg/mL or requiring organic solvents) |
| Quantified Difference | Order-of-magnitude increase in aqueous solubility |
| Conditions | Standard ambient temperature and pressure in sterile water |
Allows for the formulation of highly concentrated, solvent-free stock solutions, streamlining large-scale media manufacturing and preventing solvent-induced cytotoxicity.
Ticarcillin disodium is the preferred beta-lactam for eliminating Agrobacterium tumefaciens following co-cultivation, particularly in sensitive species like tomato. Its lack of auxin-like degradation products ensures that it does not interfere with shoot regeneration, outperforming carbenicillin and cefotaxime in maintaining high transformation frequencies [1].
In diagnostic and research microbiology, ticarcillin is utilized to formulate selective agar and broth media. Its 2- to 4-fold higher potency against Pseudomonas aeruginosa compared to carbenicillin allows for lower active pharmaceutical ingredient (API) loading, reducing the risk of off-target inhibition in complex microbial communities [2].
Due to its exceptional aqueous solubility (>600 mg/mL), the disodium salt is ideal for manufacturing concentrated, solvent-free liquid antibiotic stocks for commercial tissue culture kits and high-throughput automated media dispensers [3].